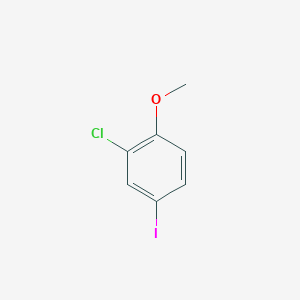

2-Chloro-4-iodo-1-methoxybenzene

Vue d'ensemble

Description

2-Chloro-4-iodo-1-methoxybenzene is a chemical compound with the molecular formula C7H6ClIO . It is also known by other names such as 2-Chloro-4-iodo-1-methylbenzene .

Synthesis Analysis

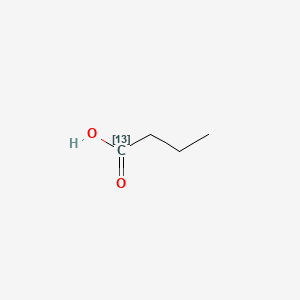

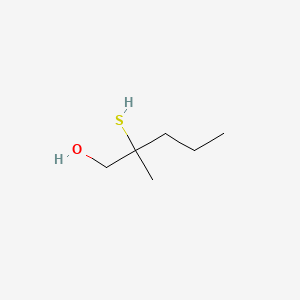

The synthesis of 2-Chloro-4-iodo-1-methoxybenzene involves several steps. One method involves the nucleophilic aromatic substitution of commercially available fluoroarenes with sodium methoxide . This reaction provides good to excellent yields of the desired methoxylated products .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-iodo-1-methoxybenzene consists of a benzene ring substituted with a chlorine atom, an iodine atom, and a methoxy group . The exact mass of the molecule is 267.915192 g/mol .Physical And Chemical Properties Analysis

2-Chloro-4-iodo-1-methoxybenzene has a molecular weight of 268.48 g/mol . It has a density of 1.8±0.1 g/cm3, a boiling point of 266.0±25.0 °C at 760 mmHg, and a melting point of 83 °C .Applications De Recherche Scientifique

-

Probing the significance, nature, and energetics of weak hydrogen

- Field : Chemistry

- Application : This research involves the study of C–H…H–C contacts, which have engendered a stimulating debate among researchers .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results of this research contribute to the understanding of the stabilizing contribution of C–H…H–C contacts .

-

Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives

- Field : Environmental Science and Pollution Research

- Application : This research involves the synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results of this research contribute to the understanding of PCBs and their environmental impact .

-

Electrophilic Aromatic Substitution

- Field : Organic Chemistry

- Application : This research involves the synthesis of benzene derivatives through electrophilic aromatic substitution .

- Methods : The process involves a two-step mechanism. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Results : The results of this research contribute to the understanding of the synthesis of benzene derivatives .

-

Pharmacokinetics Research

- Field : Medicinal Chemistry

- Application : 2-Chloro-4-iodo-1-methoxybenzene may be used in pharmacokinetics research, which involves the study of how a drug is absorbed, distributed, metabolized, and excreted .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results of this research contribute to the understanding of the drug’s behavior in the body .

-

Synthesis of Polychlorinated Biphenyl Derivatives

- Field : Environmental Science

- Application : This research involves the synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results of this research contribute to the understanding of PCBs and their environmental impact .

-

Chemical Database

- Field : Chemical Industry

- Application : 2-Chloro-4-iodo-1-methoxybenzene is listed in chemical databases and can be used as a reference compound in various chemical industries .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results of this application contribute to the understanding of the chemical properties of 2-Chloro-4-iodo-1-methoxybenzene .

Safety And Hazards

The compound is classified as dangerous with hazard statements H315 - H318 - H335 - H411 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Orientations Futures

The compound has been used in the synthesis of mono- and dimethoxylated polychlorinated biphenyls derivatives starting from fluoroarene derivatives . This synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .

Propriétés

IUPAC Name |

2-chloro-4-iodo-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMLPDPXMJKTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458067 | |

| Record name | 2-CHLORO-4-IODO-1-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-iodo-1-methoxybenzene | |

CAS RN |

75676-72-1 | |

| Record name | 2-CHLORO-4-IODO-1-METHOXYBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1599769.png)

![(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide](/img/structure/B1599772.png)

![(S)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B1599773.png)

![7-Iodopyrazolo[1,5-a]pyridine](/img/structure/B1599775.png)